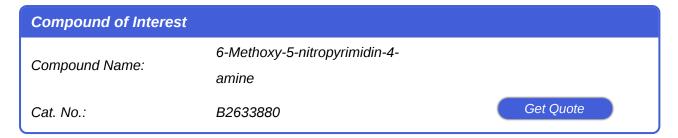


Technical Guide: Spectroscopic and Synthetic Overview of 6-Methoxy-5-nitropyrimidin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-5-nitropyrimidin-4-amine is a substituted pyrimidine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The pyrimidine scaffold is a core structure in nucleobases and numerous pharmaceuticals. The presence of a nitro group, a methoxy group, and an amine functionality suggests its potential as a versatile intermediate for the synthesis of more complex molecules with diverse pharmacological activities. This guide provides a summary of the available spectroscopic data, a proposed synthetic pathway, and relevant experimental considerations.

Chemical and Physical Properties

Basic chemical and physical properties for **6-Methoxy-5-nitropyrimidin-4-amine** are summarized in the table below. These are primarily computed or predicted values sourced from chemical databases.



Property	Value	Source	
Molecular Formula	C5H6N4O3	PubChem[1]	
IUPAC Name	6-methoxy-5-nitropyrimidin-4- amine	PubChem[1]	
Molecular Weight	170.13 g/mol	PubChem[1]	
CAS Number	73318-75-9	ChemicalBook[2]	
Appearance	White to off-white solid (predicted)	•	
Boiling Point	407.5±40.0 °C (Predicted)	-	
Density	1.492±0.06 g/cm³ (Predicted)	-	
рКа	0.90±0.10 (Predicted)	-	

Spectroscopic Data

Direct experimental spectroscopic data for **6-Methoxy-5-nitropyrimidin-4-amine** is not readily available in the public domain. The following tables present predicted spectroscopic data based on the analysis of its chemical structure and known spectroscopic trends for similar functional groups.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~8.2 - 8.5	Singlet	1H	H at C2 of pyrimidine ring
~7.0 - 7.5	Broad Singlet	2H	-NH₂ protons
~3.9 - 4.1	Singlet	3H	-OCH₃ protons



Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would exhibit the following approximate chemical shifts:

Chemical Shift (δ) (ppm)	Assignment
~160 - 165	C4 of pyrimidine ring (attached to -NH ₂)
~155 - 160	C6 of pyrimidine ring (attached to -OCH₃)
~150 - 155	C2 of pyrimidine ring
~120 - 125	C5 of pyrimidine ring (attached to -NO ₂)
~55 - 60	-OCH₃ carbon

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for its functional groups:



Wavenumber (cm ⁻¹)	Intensity	Assignment	
3450 - 3300	Medium	N-H stretching (asymmetric and symmetric) of -NH2	
3100 - 3000	Weak	C-H stretching of the pyrimidine ring	
2950 - 2850	Medium	C-H stretching of the -OCH₃ group	
1650 - 1600	Strong	N-H bending of -NH2	
1580 - 1500	Strong	C=C and C=N stretching of the pyrimidine ring	
1550 - 1490	Strong	Asymmetric N-O stretching of - NO ₂	
1360 - 1320	Strong	Symmetric N-O stretching of - NO ₂	
1250 - 1200	Strong	C-O-C stretching of the methoxy group	

Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the following key fragments would be anticipated:

m/z Ratio	Proposed Fragment
170	[M] ⁺ (Molecular ion)
155	[M - CH ₃] ⁺
140	[M - NO]+
124	[M - NO ₂] ⁺

Proposed Synthesis and Experimental Protocols



A plausible synthetic route to **6-Methoxy-5-nitropyrimidin-4-amine** can be extrapolated from general pyrimidine synthesis methodologies. A common starting material for such compounds is a dichloropyrimidine derivative.

Proposed Synthetic Pathway

The synthesis could proceed via a two-step process starting from 4,6-dichloro-5-nitropyrimidine.

- Selective Methoxylation: 4,6-dichloro-5-nitropyrimidine is reacted with one equivalent of sodium methoxide in methanol at a controlled temperature. The methoxy group preferentially displaces one of the chlorine atoms.
- Amination: The resulting 4-chloro-6-methoxy-5-nitropyrimidine is then subjected to amination using ammonia (e.g., aqueous ammonia or ammonia in an organic solvent) to replace the remaining chlorine atom with an amino group.

General Experimental Protocol

Step 1: Synthesis of 4-chloro-6-methoxy-5-nitropyrimidine

- To a solution of 4,6-dichloro-5-nitropyrimidine (1 equivalent) in anhydrous methanol, a solution of sodium methoxide (1 equivalent) in methanol is added dropwise at 0-5 °C.
- The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.
- The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which may be purified by column chromatography.

Step 2: Synthesis of 6-Methoxy-5-nitropyrimidin-4-amine



- The 4-chloro-6-methoxy-5-nitropyrimidine (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol or THF).
- A solution of aqueous ammonia (excess) is added to the reaction mixture.
- The reaction is stirred at room temperature or gently heated, with progress monitored by TLC.
- After the reaction is complete, the solvent is evaporated. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to afford 6-Methoxy-5-nitropyrimidin-4-amine as a solid.

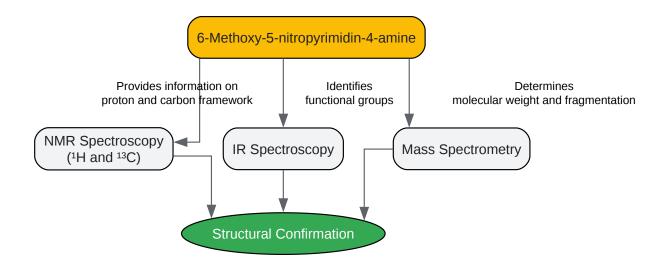
Visualizations Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **6-Methoxy-5-nitropyrimidin-4-amine**.

Spectroscopic Characterization Logic





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Caption: Logic flow for the structural elucidation of the target compound.

Conclusion

While experimental spectroscopic data for **6-Methoxy-5-nitropyrimidin-4-amine** is not widely published, this guide provides a comprehensive overview based on predicted data and established synthetic methodologies. The presented information serves as a valuable resource for researchers interested in the synthesis and potential applications of this and related pyrimidine derivatives. It is recommended that any synthesis of this compound be followed by thorough spectroscopic characterization to confirm its identity and purity.

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References

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- 2. 6-methoxy-5-nitropyrimidin-4-amine CAS#: 73318-75-9 [amp.chemicalbook.com]
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